2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione
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Overview
Description
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Uniqueness
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione (CAS No. 194666-10-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.203 g/mol
- CAS Number : 194666-10-9
- Physical State : Solid at room temperature
- Solubility : Information on water solubility is limited but is essential for pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
- Cytotoxicity : Research has shown that the compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy; however, further studies are required to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyrazines may have neuroprotective effects. The exact mechanisms remain under investigation but could involve modulation of neurotransmitter systems or reduction of oxidative stress.
- Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor of certain enzymes involved in metabolic processes related to diseases such as Alzheimer's disease. Specifically, it has been studied for its potential to inhibit beta-secretase (BACE), an enzyme linked to amyloid plaque formation in the brain.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study conducted by Teranishi et al., the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The findings indicated that the compound reduced cell viability significantly at higher concentrations .
Case Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective properties of imidazo[1,2-a]pyrazines highlighted their ability to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. These findings suggest that such compounds could be beneficial in developing treatments for neurodegenerative diseases .
Properties
CAS No. |
148599-74-0 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2,5,8-trimethyl-2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione |
InChI |
InChI=1S/C9H13N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h4-6H,1-3H3,(H,11,13) |
InChI Key |
VVRCGNIIDMVSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC(C(=O)N2C(C(=O)N1)C)C |
Origin of Product |
United States |
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